cyclooct-4-en-1-yl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate
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Overview
Description
TCO-PEG3-Amine is a compound used extensively in click chemistry. It contains a trans-cyclooctene (TCO) moiety and a free amine group. The compound is known for its high reactivity with tetrazine, making it a valuable building block in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
TCO-PEG3-Amine is synthesized through a series of chemical reactions involving the introduction of a TCO moiety and a polyethylene glycol (PEG) spacer. The free amine group is introduced at the end of the PEG chain. The synthesis typically involves the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between the amine and carboxylic acid groups .
Industrial Production Methods
Industrial production of TCO-PEG3-Amine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in reagent grade for research purposes, but GMP-grade (Good Manufacturing Practice) production is also available for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
TCO-PEG3-Amine undergoes various types of chemical reactions, including:
Substitution Reactions: The free amine group can react with active NHS esters or carboxylic acids in the presence of activators like EDC.
Cycloaddition Reactions: The TCO moiety reacts with tetrazine through inverse electron demand Diels-Alder cycloaddition, forming a stable dihydropyridazine linkage.
Common Reagents and Conditions
Reagents: EDC, NHS esters, tetrazine
Major Products
Substitution Reactions: Formation of amide bonds.
Cycloaddition Reactions: Formation of dihydropyridazine linkages.
Scientific Research Applications
TCO-PEG3-Amine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a building block in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules like proteins and peptides.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the modification of polymers and materials to enhance their properties.
Mechanism of Action
The mechanism of action of TCO-PEG3-Amine involves its high reactivity with tetrazine. The TCO moiety undergoes inverse electron demand Diels-Alder cycloaddition with tetrazine, forming a stable dihydropyridazine linkage. This reaction is highly specific and efficient, making TCO-PEG3-Amine a valuable tool in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
TCO-PEG4-Amine: Similar to TCO-PEG3-Amine but with a longer PEG spacer.
TCO-PEG2-Amine: Similar but with a shorter PEG spacer.
TCO-PEG3-Carboxylic Acid: Contains a carboxylic acid group instead of an amine
Uniqueness
TCO-PEG3-Amine is unique due to its optimal PEG spacer length, which provides a balance between flexibility and steric hindrance. This makes it highly effective in bioconjugation and click chemistry applications .
Properties
Molecular Formula |
C17H32N2O5 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
cyclooct-4-en-1-yl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H32N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15,18H2,(H,19,20) |
InChI Key |
AFIOVAPNQNBQKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCN |
Origin of Product |
United States |
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